molecular formula C4H9N5 B12936473 1-ethyl-1H-1,2,4-triazole-3,5-diamine

1-ethyl-1H-1,2,4-triazole-3,5-diamine

Katalognummer: B12936473
Molekulargewicht: 127.15 g/mol
InChI-Schlüssel: GUSUKOLMBIDYKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 and amino groups at positions 3 and 5 of the triazole ring. It has a molecular formula of C4H9N5 and a molecular weight of 127.15 g/mol .

Vorbereitungsmethoden

The synthesis of 1-ethyl-1H-1,2,4-triazole-3,5-diamine can be achieved through various synthetic routes. One common method involves the reaction of ethyl hydrazine with cyanamide, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

1-Ethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions include various substituted triazoles and their derivatives .

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. As an inhibitor of DNA synthesis, it binds to specific sites on the DNA molecule, preventing the replication process. This action is crucial in its potential use as an antitumor agent, where it can inhibit the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C4H9N5

Molekulargewicht

127.15 g/mol

IUPAC-Name

1-ethyl-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C4H9N5/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3,(H4,5,6,7,8)

InChI-Schlüssel

GUSUKOLMBIDYKD-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NC(=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.